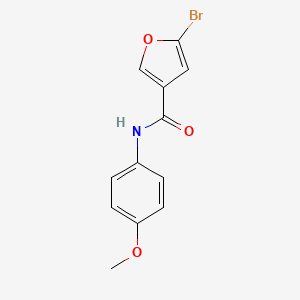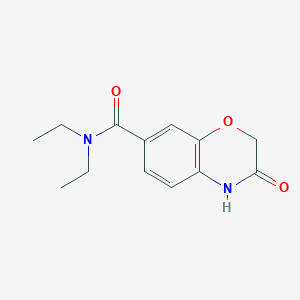
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide, also known as AMPI, is a synthetic compound that belongs to the indole class of organic compounds. AMPI has been the subject of extensive scientific research due to its potential applications in the field of pharmacology.
Wirkmechanismus
The mechanism of action of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which play a key role in the production of prostaglandins, which are involved in inflammation and pain. 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide may also act by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide has been shown to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is its potential as a novel therapeutic agent for the treatment of inflammatory diseases and cancer. However, there are also some limitations to its use in lab experiments. For example, 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. In addition, the mechanism of action of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is not yet fully understood, which may limit its potential applications in pharmacology.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide. One area of interest is the development of more efficient and cost-effective synthesis methods for 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide. Another area of interest is the investigation of the mechanism of action of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide, which may provide insights into its potential applications in pharmacology. Additionally, further studies are needed to evaluate the safety and efficacy of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide in animal models and clinical trials. Finally, there is a need for more research on the potential applications of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide is a synthetic compound that has been extensively studied for its potential applications in the field of pharmacology. It exhibits significant anti-inflammatory, analgesic, and antipyretic properties, and has been investigated for its potential use as a treatment for cancer. While there are some limitations to its use in lab experiments, there are several future directions for research on 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide that may lead to the development of novel therapeutic agents for the treatment of various diseases.
Synthesemethoden
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide can be synthesized using a multi-step process that involves the condensation of 2-methylpropylamine, acetic anhydride, and indole-5-carboxylic acid. The resulting product is then purified using column chromatography to obtain pure 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide. This synthesis method has been optimized to provide high yields of 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide with excellent purity.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. 1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide has also been investigated for its potential use as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)9-16-15(19)13-4-5-14-12(8-13)6-7-17(14)11(3)18/h4-5,8,10H,6-7,9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFZFDOPDCEVOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-(2-methylpropyl)-2,3-dihydroindole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)


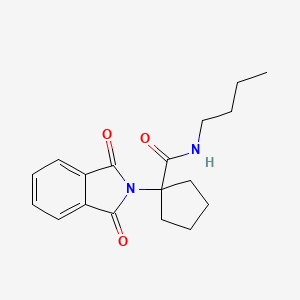
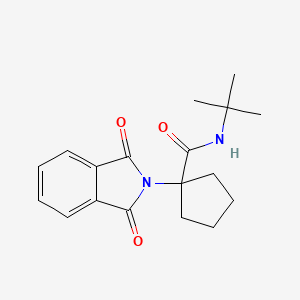
![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
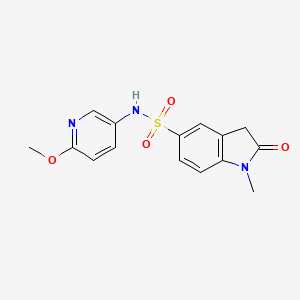
![Ethyl 1-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]cyclopentane-1-carboxylate](/img/structure/B7471525.png)
![N-[(5-sulfamoylthiophen-2-yl)methyl]cyclohexanecarboxamide](/img/structure/B7471540.png)
![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)

![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
